7-Chloro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
7-Chloro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a chloro substituent at the 7th position and a carboxylic acid group at the 3rd position on the naphthyridine ring
Mechanism of Action
Target of Action
7-Chloro-1,8-naphthyridine-3-carboxylic acid is a compound that has been reported to have antibacterial properties . .
Mode of Action
It is known that carboxylic acids with a 1,8-naphthyridine moiety, such as this compound, are well reported as antibacterial agents
Biochemical Pathways
Given its reported antibacterial properties , it is likely that it interferes with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.
Result of Action
Given its reported antibacterial properties , it is likely that it leads to the death or inhibition of growth of bacteria at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Naphthyridine derivatives have been reported to exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities
Cellular Effects
Naphthyridine derivatives have been reported to have a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities
Molecular Mechanism
It is known that naphthyridine derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Another approach includes the use of multicomponent reactions (MCRs) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups like amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or ammonia (NH₃).
Major Products: The major products formed from these reactions include naphthyridine N-oxides, alcohols, aldehydes, and various substituted naphthyridine derivatives .
Scientific Research Applications
7-Chloro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and materials for electronic devices.
Comparison with Similar Compounds
Nalidixic Acid: Another naphthyridine derivative with antibacterial properties, primarily used to treat urinary tract infections.
Gemifloxacin: A fluoroquinolone antibiotic that contains a naphthyridine core and is used to treat respiratory tract infections.
1,8-Naphthyridine-3-carbonitrile: A compound with similar structural features but different functional groups, used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Chloro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and carboxylic acid groups make it a versatile intermediate for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
7-chloro-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-2-1-5-3-6(9(13)14)4-11-8(5)12-7/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTPFDBSQAIPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-01-0 |
Source
|
Record name | 7-chloro-1,8-naphthyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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